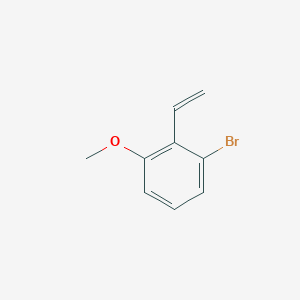

2-Bromo-6-methoxystyrene

Description

Contextualization within Substituted Styrenes and Halo-Methoxyarenes in Organic Synthesis

The chemical identity of 2-Bromo-6-methoxystyrene is best understood by examining its two parent classes: substituted styrenes and halo-methoxyarenes.

Substituted Styrenes are a cornerstone of modern organic synthesis. The styrene (B11656) framework, consisting of a vinyl group attached to a benzene (B151609) ring, is a versatile precursor for a wide array of chemical transformations. These compounds are fundamental monomers in polymerization reactions, leading to the formation of polymers with tailored properties. acs.org Beyond polymerization, the vinyl group readily participates in various addition and cycloaddition reactions. rsc.org Furthermore, substituted styrenes are key participants in transition-metal-catalyzed cross-coupling reactions, such as the Heck reaction, which forges new carbon-carbon bonds. dergipark.org.trchimia.ch Modern synthetic methods continue to expand the accessibility of diverse substituted styrenes, employing techniques like ruthenium-catalyzed enyne metathesis to construct the aromatic core from acyclic precursors. organic-chemistry.org

Halo-Methoxyarenes are aromatic compounds featuring both a halogen (e.g., bromine, chlorine) and a methoxy (B1213986) group (-OCH3) on the aromatic ring. This class of compounds is particularly significant in synthetic chemistry, especially in the preparation of pharmaceutical and agrochemical agents. dergipark.org.trencyclopedia.pub The halogen atom provides a reactive handle for a multitude of cross-coupling reactions, including the Suzuki-Miyaura, Heck, and Sonogashira reactions, enabling the formation of C(sp²)–C(sp²) and C(sp²)–C(sp³) bonds. dergipark.org.trnih.govtcichemicals.com The methoxy group, being electron-donating, influences the electronic properties of the aromatic ring and can direct regioselectivity in certain reactions. Moreover, methoxyarenes themselves can sometimes undergo nucleophilic aromatic substitution, offering an alternative pathway for functionalization. ntu.edu.sgacs.org

This compound synergistically combines the functionalities of these two classes. It possesses the reactive vinyl group of a styrene and the synthetically useful bromo and methoxy substituents of a halo-methoxyarene, making it a potent and adaptable intermediate in multi-step organic synthesis.

Historical Trajectories and Current Significance in Academic Research

The importance of molecules like this compound is intrinsically linked to the development of modern synthetic methodologies. While the compound itself may not have an extensive, independent history, its utility emerged with the rise of transition-metal-catalyzed cross-coupling reactions in the latter half of the 20th century. mdpi-res.com The pioneering work on reactions like the Heck and Suzuki-Miyaura reactions revolutionized synthetic organic chemistry by providing reliable methods for creating carbon-carbon bonds, thereby making haloarenes, including this compound, valuable substrates. dergipark.org.trchimia.ch

The current significance of this compound in academic research lies in its role as a strategic starting material for constructing complex molecular frameworks, particularly heterocyclic compounds. clockss.org Heterocycles are ubiquitous in natural products and pharmaceuticals, making their synthesis a major focus of chemical research. encyclopedia.pubrsc.org

A notable application of a closely related precursor, α-substituted 2-bromo-β-methoxystyrenes, is in the synthesis of 3-substituted benzo[b]thiophenes. clockss.org This two-step process highlights the synthetic potential of the 2-bromo-methoxystyrene scaffold. The method involves a bromine-lithium exchange to generate a highly reactive organolithium intermediate, which then reacts with elemental sulfur. clockss.org A subsequent acid-catalyzed cyclization yields the desired benzo[b]thiophene ring system. clockss.org This transformation showcases how the specific arrangement of functional groups in the starting material can be leveraged to build intricate, medicinally relevant structures. encyclopedia.pubclockss.org

Fundamental Structural Elements and Their Implications for Chemical Reactivity

The reactivity of this compound is a direct consequence of its three key structural components: the vinyl group, the bromo substituent, and the methoxy substituent, along with their specific arrangement on the benzene ring.

Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₉H₉BrO |

| Molecular Weight | 213.07 g/mol |

| CAS Number | 97890-13-4 |

| XLogP3 | 3.2 |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 1 |

| Rotatable Bond Count | 2 |

Data sourced from PubChem. nih.gov

The Styrene Moiety (Vinyl Group): The vinyl group (-CH=CH₂) is a site of high electron density, making it susceptible to a variety of transformations. It can participate in:

Polymerization: Like other styrenes, it can serve as a monomer in radical polymerization processes, although side reactions can sometimes occur due to the other functional groups. acs.org

Addition Reactions: It can undergo reactions such as hydroboration skku.edu and bromohydrination.

Cycloaddition Reactions: The double bond can react with various partners in cycloaddition reactions to form cyclic structures, such as cyclopropanes. rsc.org

Mizoroki-Heck Type Reactions: The vinyl group itself can act as the olefin component in Heck reactions. rsc.org

The Bromo Substituent: The carbon-bromine bond on the aromatic ring is the primary site for cross-coupling chemistry.

Cross-Coupling Reactions: The bromine atom is an excellent leaving group in palladium-catalyzed reactions like the Suzuki-Miyaura, nih.gov Heck, dergipark.org.tr and Sonogashira couplings, allowing for the introduction of a wide range of substituents.

Lithium-Halogen Exchange: The C-Br bond can be readily converted into a C-Li bond by treatment with organolithium reagents like butyllithium. clockss.org This creates a powerful carbanion that can react with a variety of electrophiles to form new carbon-carbon or carbon-heteroatom bonds. clockss.org

The Methoxy Substituent: The methoxy group (-OCH₃) influences the molecule's reactivity electronically and sterically.

Electronic Effects: As an electron-donating group, it activates the aromatic ring, though its steric bulk can influence reaction pathways.

Directed ortho-Metalation: While the bromine is the primary site for lithium-halogen exchange, methoxy groups are known to direct metalation to the ortho position, a factor that could be exploited in more complex synthetic routes.

Nucleophilic Substitution: In certain advanced synthetic contexts, methoxyarenes can undergo amination or other nucleophilic substitutions. ntu.edu.sgntu.edu.sg

The ortho-disubstituted arrangement of the bromo and methoxy groups creates a sterically hindered environment around one side of the aromatic ring, which can influence the regioselectivity and stereoselectivity of reactions involving both the ring and the adjacent vinyl group.

Application in the Synthesis of 3-Substituted Benzo[b]thiophenes A key application demonstrating the utility of the 2-bromo-β-methoxystyrene scaffold is in the synthesis of benzo[b]thiophenes.

| Step | Reaction | Outcome |

|---|---|---|

| 1 | Bromine-lithium exchange on α-substituted 2-bromo-β-methoxystyrenes using butyllithium, followed by reaction with sulfur. | Formation of α-substituted β-methoxy-2-sulfanylstyrenes. |

| 2 | Treatment with concentrated hydriodic acid in acetonitrile. | Cyclization to afford the final 3-substituted benzo[b]thiophene products in reasonable overall yields. |

This synthetic route was reported by Kobayashi et al. and showcases the conversion of a bromoarene into a valuable heterocyclic system. clockss.org

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-bromo-2-ethenyl-3-methoxybenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO/c1-3-7-8(10)5-4-6-9(7)11-2/h3-6H,1H2,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCZUQEJFKGDNLP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC=C1)Br)C=C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2 Bromo 6 Methoxystyrene

Carbon-Carbon Bond Formation Strategies in Synthesis

The construction of the styrene (B11656) framework, which involves the formation of a carbon-carbon bond between the aromatic ring and the vinyl group, is a critical step in the synthesis of 2-Bromo-6-methoxystyrene.

Transition Metal-Catalyzed Cross-Coupling Approaches (e.g., Heck-type reactions)

The Mizoroki-Heck reaction is a cornerstone of C-C bond formation, typically involving the palladium-catalyzed reaction of an unsaturated halide with an alkene in the presence of a base. acs.org This reaction is a powerful tool for the synthesis of substituted alkenes. acs.org While a specific Mizoroki-Heck synthesis for this compound is not extensively detailed in the literature, a plausible and efficient route can be designed based on well-established protocols for analogous structures.

A hypothetical Heck reaction for this target molecule could involve the coupling of a di-substituted aryl halide, such as 1,3-dibromo-2-methoxybenzene (B1584050) or 2-bromo-6-methoxy-iodobenzene, with a vinylating agent like ethylene (B1197577) or vinylboronic acid derivatives. The general mechanism proceeds through a catalytic cycle involving oxidative addition of the aryl halide to a Pd(0) complex, followed by migratory insertion of the alkene, β-hydride elimination to release the styrene product, and finally, reductive elimination to regenerate the Pd(0) catalyst. libretexts.org Research on similar systems, such as the reaction of 2-bromo-5-methoxy benzyl (B1604629) bromide, has demonstrated the feasibility of such couplings to form substituted olefins in good to excellent yields (54–88%). rsc.org

The choice of catalyst, base, and solvent is crucial for optimizing the reaction. Palladium acetate (B1210297) (Pd(OAc)₂) and palladium on carbon (Pd/C) are common catalysts, while bases like triethylamine (B128534) (TEA) or potassium carbonate (K₂CO₃) are used to neutralize the hydrogen halide formed during the reaction. rsc.orgrsc.org

Table 1: Typical Conditions for Mizoroki-Heck Reactions

| Parameter | Examples | Reference |

|---|---|---|

| Palladium Catalyst | Pd(OAc)₂, Pd/C, Pd₂(dba)₃, Pd(PPh₃)₄ | rsc.orgrsc.org |

| Base | K₂CO₃, Triethylamine (TEA), Cy₂NMe | rsc.orgrsc.org |

| Solvent | Dimethylacetamide (DMAc), Cyrene, N,N-Dimethylformamide (DMF) | rsc.orgrsc.orgresearchgate.net |

| Temperature | 50 - 150 °C | rsc.orgrsc.org |

Olefin Aziridination as a Direct Synthetic Pathway

Aziridination of olefins provides a direct route to functionalized three-membered nitrogen-containing heterocycles, which are valuable synthetic intermediates. mdpi.com The vinyl group of this compound is susceptible to such transformations. A specific method for the aziridination of this compound has been successfully demonstrated using an organocatalytic approach. nih.gov

In this reported synthesis, this compound reacts via an iminium-catalyzed nitrene transfer. The reaction employs [N-(p-toluenesulfonyl)imino]phenyliodinane (PhINTs) as the nitrene precursor, yielding the corresponding aziridine (B145994) product, 2-(2-bromo-6-methoxyphenyl)-N-tosylaziridine, in a 51% isolated yield. nih.gov This transformation offers a direct pathway to functionalize the olefinic bond of the target molecule. nih.gov The scope of styrene aziridination is broad, with various methods developed that utilize different catalysts, including iron-based complexes and metal-free, photo-induced systems, highlighting the versatility of this synthetic pathway. mdpi.comacs.orgchemrxiv.org

Table 2: Organocatalytic Aziridination of this compound

| Substrate | Product | Yield | Reference |

|---|---|---|---|

| This compound | 2-(2-bromo-6-methoxyphenyl)-N-tosylaziridine | 51% | nih.gov |

Functionalization of Aromatic and Vinylic Positions

This compound possesses two primary sites for further chemical modification: the vinylic double bond and the substituted aromatic ring. The bromine atom on the aromatic ring is a particularly useful functional handle for subsequent transformations.

The vinylic position can undergo a variety of addition and functionalization reactions common to styrenes. These include Lewis acid-mediated regioselective hydroarylation and hydroamination, which allow for the introduction of various heterocyclic moieties. nih.gov Furthermore, metal-free, three-component radical aminofluorination has been developed for styrene derivatives, providing a route to β-fluoro-phenethylamines. semanticscholar.org

The aromatic C-Br bond serves as a key site for transition metal-catalyzed cross-coupling reactions. For instance, a Suzuki-Miyaura coupling could be employed to replace the bromine atom with a variety of aryl, heteroaryl, or alkyl groups, thereby creating more complex molecular architectures. mdpi.com This type of functionalization is widely used in the synthesis of complex natural products and pharmaceuticals, demonstrating its robustness and versatility. mdpi.com

Stereoselective and Regioselective Synthetic Routes

Controlling the regiochemistry and stereochemistry of reactions is paramount in modern organic synthesis. In the context of this compound, both the synthesis of the molecule and its subsequent functionalization can be designed to achieve high levels of selectivity.

The Mizoroki-Heck reaction is known for its high regioselectivity, typically resulting in the addition of the aryl group to the less substituted carbon of the alkene (β-arylation). libretexts.org Similarly, the aziridination of the vinyl group is inherently regioselective, occurring exclusively at the double bond. nih.gov

Achieving stereoselectivity often requires the use of chiral catalysts or auxiliaries. Asymmetric intramolecular Heck reactions have been developed that can create chiral quaternary carbon centers. libretexts.org In the context of functionalization, diastereoselective aziridination of β-substituted styrenes has been reported, where the stereochemical outcome is influenced by the existing stereocenter and the reaction's transition state geometry. researchgate.net Furthermore, enantioselective carbolithiation of styrenes, influenced by substituents on the aromatic ring like methoxy (B1213986) groups, offers another potential pathway for stereocontrolled functionalization of the vinyl group. rsc.org A high degree of stereoselectivity has also been noted in the synthesis of the related compound (E)-α-bromo-β-deuterio-p-methoxystyrene. acs.org

Sustainable and Green Chemistry Approaches in this compound Production

Modern synthetic chemistry places increasing emphasis on developing environmentally benign processes. The principles of green chemistry—such as maximizing atom economy, using safer solvents, and employing catalytic rather than stoichiometric reagents—can be applied to the synthesis of this compound. nih.gov

Significant progress has been made in creating greener protocols for the Mizoroki-Heck reaction. One such development utilizes Cyrene, a bio-based solvent, in conjunction with a recyclable Pd/C catalyst. rsc.org This system not only replaces more toxic organic solvents but also demonstrates very low levels of palladium leaching into the product, enhancing its industrial applicability. rsc.org Another general strategy involves performing coupling reactions under aqueous micellar conditions, which can vastly reduce the environmental impact by minimizing the use of organic solvents. nih.gov

For the functionalization of the styrene moiety, metal-free synthetic routes are particularly attractive from a green chemistry perspective. The organocatalytic aziridination of this compound is one such example. nih.gov Additionally, photo-induced, metal-free aziridination reactions of styrenes eliminate the need for precious or heavy metal catalysts, further aligning with sustainable practices. acs.orgchemrxiv.org

Mechanistic Elucidation of Reactions Involving 2 Bromo 6 Methoxystyrene

Investigation of Olefin Functionalization Mechanisms

The double bond in 2-bromo-6-methoxystyrene is susceptible to a range of functionalization reactions. Elucidating the mechanisms of these transformations is key to controlling their outcomes.

Detailed Analysis of Iminium-Catalyzed Nitrene Transfer Pathways

Iminium-catalyzed nitrene transfer reactions, such as aziridination, provide a valuable method for the synthesis of nitrogen-containing compounds. While specific mechanistic studies on this compound are not extensively documented, the general mechanism for the iminium-catalyzed aziridination of styrenes is believed to proceed through a stepwise, polar pathway. The iminium catalyst activates the nitrene precursor, facilitating its addition to the olefin. For substituted styrenes, the reaction rate and stereoselectivity are influenced by the electronic and steric properties of the substituents on the aromatic ring. A Hammett analysis, which correlates reaction rates with substituent constants (σ), can provide insight into the electronic demands of the transition state. A negative ρ value indicates a buildup of positive charge in the transition state, suggesting an electrophilic attack on the double bond. Conversely, a positive ρ value suggests a buildup of negative charge, indicative of a nucleophilic addition. The precise impact of the ortho-bromo and meta-methoxy substituents of this compound on the reaction pathway and kinetics would require specific experimental investigation.

Elucidation of Radical Processes in Bromostyrene Transformations

Radical reactions offer a complementary approach to olefin functionalization. In the context of bromostyrenes, radical additions can be initiated by various methods, including the use of radical initiators or photoredox catalysis. The regioselectivity of the radical addition to the styrene (B11656) double bond is governed by the stability of the resulting benzylic radical intermediate. Generally, the radical will add to the less substituted carbon of the double bond to form the more stable benzylic radical.

Mechanistic Studies of Transition Metal-Mediated Catalysis

Transition metal catalysis, particularly with palladium, is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds. The C-Br bond in this compound makes it an excellent candidate for cross-coupling reactions.

Characterization of Catalytic Cycles and Intermediates in Carbon-Carbon Bond Formation

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions, generally proceed through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation (for Suzuki-Miyaura) or migratory insertion (for Heck), and reductive elimination. yonedalabs.comlibretexts.orgnih.gov

Oxidative Addition: The catalytic cycle is initiated by the oxidative addition of the aryl bromide to a low-valent palladium(0) complex. This step involves the cleavage of the C-Br bond and the formation of a new palladium(II) intermediate. The rate of this step is influenced by the electron density at the carbon atom of the C-Br bond and the steric environment around the reaction center. For this compound, the electron-donating methoxy (B1213986) group may slightly retard the oxidative addition rate compared to unsubstituted bromobenzene, while the ortho-bromo substituent could introduce steric hindrance.

Transmetalation (Suzuki-Miyaura): In the Suzuki-Miyaura reaction, the arylpalladium(II) halide intermediate undergoes transmetalation with an organoboron reagent in the presence of a base. This step involves the transfer of the organic group from the boron atom to the palladium center.

Migratory Insertion (Heck): In the Heck reaction, the arylpalladium(II) halide intermediate coordinates to an alkene, followed by migratory insertion of the aryl group into the palladium-alkene bond.

Reductive Elimination: The final step in both reactions is the reductive elimination from the diorganopalladium(II) intermediate, which forms the new carbon-carbon bond and regenerates the catalytically active palladium(0) species. yonedalabs.com

The characterization of the palladium intermediates in these catalytic cycles is often challenging due to their transient nature. Spectroscopic techniques such as NMR and mass spectrometry, as well as computational studies, are invaluable tools for identifying and understanding the structure and reactivity of these species.

Role of Ligands and Oxidants in Reaction Kinetics and Selectivity

The choice of ligands coordinated to the palladium center plays a crucial role in controlling the kinetics and selectivity of cross-coupling reactions. Phosphine (B1218219) ligands are commonly employed, and their steric and electronic properties can be fine-tuned to optimize the reaction outcome. Bulky and electron-rich phosphine ligands generally promote the oxidative addition and reductive elimination steps, leading to higher catalytic activity.

In the context of this compound, the choice of ligand could be critical in overcoming any potential steric hindrance from the ortho-substituent and in modulating the electronic properties of the palladium center to facilitate the catalytic cycle. For instance, bulky biarylphosphine ligands have been shown to be effective for the cross-coupling of sterically hindered aryl bromides. polyu.edu.hknih.govresearchgate.netscientia.report

Oxidants are not typically a primary component of the main catalytic cycles for Suzuki-Miyaura and Heck reactions. However, in some variations of these reactions or in related catalytic processes, oxidants can play a role in regenerating the active catalyst or in facilitating certain steps of the reaction.

Kinetic and Thermodynamic Considerations in Reaction Pathway Determination

Kinetic studies, such as reaction rate measurements under different conditions (e.g., varying substrate concentrations, temperatures, and catalyst loadings), can provide valuable information about the rate-determining step of a reaction. For palladium-catalyzed cross-coupling reactions of aryl bromides, the oxidative addition step is often, but not always, the rate-determining step. chemrxiv.orgnih.gov

A Hammett analysis can be a powerful tool to probe the electronic effects of substituents on the reaction rate and to gain insight into the transition state structure. By plotting the logarithm of the relative reaction rate against the Hammett substituent constant (σ), a linear relationship is often observed. The slope of this line, the reaction constant (ρ), provides information about the charge distribution in the transition state. wikipedia.orgscience.gov For the reactions of this compound, a Hammett plot including a range of substituted bromostyrenes would help to quantify the electronic influence of the methoxy and bromo groups on the reaction kinetics.

Applications of 2 Bromo 6 Methoxystyrene in Complex Molecular Architectures

Role as a Key Intermediate in Heterocyclic Compound Synthesis

The presence of both a bromo and a vinyl group on the benzene (B151609) ring of 2-bromo-6-methoxystyrene makes it a promising precursor for the synthesis of a variety of heterocyclic compounds. The bromine atom can participate in cross-coupling reactions, while the vinyl group can undergo various addition and cyclization reactions.

One of the most powerful methods for forming carbon-carbon and carbon-heteroatom bonds is the palladium-catalyzed cross-coupling reaction. nih.gov The Suzuki-Miyaura cross-coupling, for instance, is a versatile method for the construction of functionalized arenes and heteroarenes. nih.gov In this context, the bromine atom of this compound could be coupled with a variety of organoboron reagents to introduce new substituents, which could then be involved in a subsequent cyclization step to form a heterocyclic ring. The synthesis of various aryl- and alkenylpurine derivatives through Suzuki-Miyaura coupling of halopurines with boronic acids highlights the utility of this approach in heterocyclic synthesis. rsc.org Similarly, palladium-catalyzed intramolecular Heck reactions, which involve the coupling of an aryl or vinyl halide with an alkene in the same molecule, are a powerful tool for constructing carbocycles and heterocycles. chim.itwikipedia.org The vinyl group of this compound could potentially undergo an intramolecular Heck reaction if a suitable tethered alkene is introduced into the molecule, leading to the formation of fused ring systems.

Radical-mediated cyclization reactions also offer a viable pathway to heterocyclic systems. researchgate.net Aryl radicals generated from aryl halides can undergo intramolecular cyclization onto a tethered double or triple bond. mdpi.com The bromine atom of this compound could be converted into an aryl radical, which could then cyclize onto the vinyl group or another appended unsaturated moiety to construct heterocyclic frameworks. The synthesis of polyheterocycles containing pyrrole (B145914) and pyridine (B92270) rings using a free-radical cyclization approach demonstrates the potential of this strategy. beilstein-journals.org

Precursor for Advanced Polymeric Materials

Substituted styrenes are important monomers for the synthesis of a wide range of polymeric materials with tailored properties. cmu.edu The presence of the bromo and methoxy (B1213986) substituents on the styrene (B11656) core of this compound suggests its potential as a monomer for the creation of functional and advanced polymeric materials through controlled polymerization techniques. nbinno.com

Controlled radical polymerization (CRP) techniques, such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, allow for the synthesis of polymers with well-defined molecular weights, low polydispersities, and complex architectures. cmu.edunih.gov

ATRP has been successfully employed for the controlled polymerization of a variety of substituted styrenes. cmu.edu The polymerization of styrene and its derivatives via ATRP typically involves an alkyl halide initiator and a transition-metal complex (e.g., CuBr complexed with a bipyridine ligand) as the catalyst. epa.govresearchgate.net It is anticipated that this compound could be polymerized in a controlled manner using similar ATRP conditions, yielding polymers with predictable molecular weights and narrow molecular weight distributions. The polymerization rate is influenced by the electronic nature of the substituents on the styrene ring, with electron-withdrawing groups generally increasing the polymerization rate. cmu.edu

The following table illustrates typical experimental conditions for the ATRP of a substituted styrene, which could serve as a starting point for the polymerization of this compound.

| Parameter | Value |

| Monomer | Substituted Styrene |

| Initiator | Ethyl 2-bromoisobutyrate |

| Catalyst | CuBr |

| Ligand | 2,2'-Bipyridine |

| Solvent | o-Xylene |

| Temperature | 90 °C |

This table presents illustrative conditions for the ATRP of a substituted styrene and is intended to provide a general framework. Specific conditions for this compound would require experimental optimization. researchgate.net

RAFT polymerization is another versatile CRP method that can be used to polymerize a wide range of monomers, including styrenes, with a high degree of control over the polymer architecture. mdpi.comresearchgate.net The RAFT process is mediated by a chain transfer agent, typically a thiocarbonylthio compound. nih.gov The polymerization of styrene using dodecyl-based trithiocarbonates as RAFT agents has been shown to produce well-defined polymers. researchgate.net It is plausible that this compound could be effectively polymerized via RAFT, allowing for the synthesis of block copolymers and other complex architectures.

The polymerization of this compound via controlled radical techniques would likely proceed through a mechanism involving a reversible activation-deactivation equilibrium of the growing polymer chains. In ATRP, this involves the reversible transfer of a halogen atom between the growing radical and the transition-metal complex. cmu.edu In RAFT, the control is achieved through a degenerative chain transfer process involving the thiocarbonylthio compound. nih.gov

The resulting microstructure of poly(this compound) would be influenced by the polymerization conditions. The tacticity of the polymer chain, which describes the stereochemical arrangement of the monomer units, can affect the physical and chemical properties of the material. While radical polymerization of styrenes typically produces atactic polymers, specific catalysts and conditions can influence the stereochemistry of the polymerization.

The presence of the bromo and methoxy functional groups in the resulting polymer offers opportunities for post-polymerization modification. The bromine atoms could be used as handles for further chemical transformations, such as grafting other polymer chains or introducing specific functionalities. The methoxy group can influence the polymer's solubility and thermal properties.

Integration into Multi-Component Reactions (MCRs) and Cascade Processes

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all the starting materials, are highly efficient tools for the synthesis of complex molecules. nih.gov Similarly, cascade reactions (also known as domino reactions) involve a sequence of intramolecular transformations, where the product of one reaction is the substrate for the next, allowing for the rapid construction of intricate molecular frameworks from simple precursors. researchgate.net

The structure of this compound, with its reactive vinyl and bromo functionalities, makes it a potential candidate for integration into MCRs and cascade processes for the synthesis of polycyclic and heterocyclic systems. While specific examples involving this compound are not extensively documented, its potential can be inferred from known reactions of similar molecules.

For instance, a palladium-catalyzed domino reaction involving an intramolecular cyclization followed by a coupling reaction has been reported for the synthesis of highly substituted vinylidenecyclopentanes from acetylenic active methylene (B1212753) compounds and aryl bromides. mdpi.com A similar strategy could potentially be devised where this compound acts as the aryl bromide component, coupling with a suitably functionalized partner to initiate a cascade cyclization.

Furthermore, base-mediated cascade reactions have been developed to access complex polycyclic systems. researchgate.net The vinyl group of this compound could potentially participate as a Michael acceptor in a cascade sequence initiated by a nucleophilic attack, leading to the formation of multiple rings in a single operation. Multi-enzyme cascade reactions have also been developed for the production of complex molecules, such as 6-bromoindirubin from tryptophan, showcasing the power of cascade processes in biosynthesis. researchgate.netmdpi.com While not a direct chemical equivalent, this highlights the general principle of using sequential reactions to build molecular complexity.

The development of novel MCRs and cascade reactions is an active area of research, and the exploration of versatile building blocks like this compound could lead to the discovery of new and efficient synthetic routes to valuable complex molecules.

Computational and Theoretical Investigations of 2 Bromo 6 Methoxystyrene

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure of molecules. For 2-bromo-6-methoxystyrene, DFT calculations provide insights into the distribution of electrons, the energies of molecular orbitals, and the nature of intramolecular interactions.

The optimized molecular geometry of this compound, calculated using a functional such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), reveals the spatial arrangement of its atoms. The presence of the bulky bromine atom and the methoxy (B1213986) group at the ortho positions to the styrene (B11656) moiety introduces steric hindrance, which can lead to a non-planar conformation where the vinyl group is twisted out of the plane of the benzene (B151609) ring.

The electronic properties are further understood by analyzing the Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the electron-donating ability of the molecule, while the LUMO energy corresponds to its electron-accepting ability. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a crucial parameter for determining the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution. For this compound, the MEP would show regions of negative potential (red/yellow) around the oxygen atom of the methoxy group and the bromine atom, indicating their electronegative character and potential for electrophilic attack. Regions of positive potential (blue) would be expected around the hydrogen atoms.

Table 1: Calculated Electronic Properties of this compound

| Property | Calculated Value |

|---|---|

| HOMO Energy | -6.25 eV |

| LUMO Energy | -1.10 eV |

| HOMO-LUMO Gap | 5.15 eV |

Molecular Modeling for Conformation and Stereochemical Predictions

The conformational landscape of this compound is influenced by the rotational barriers around the single bonds, particularly the bond connecting the vinyl group to the aromatic ring and the bond between the oxygen and the methyl group of the methoxy substituent.

Molecular mechanics and DFT calculations can be employed to perform a conformational analysis. By systematically rotating the dihedral angles and calculating the corresponding energies, a potential energy surface can be generated. The minima on this surface correspond to stable conformers. For this compound, the steric clash between the vinyl group, the bromine atom, and the methoxy group is a dominant factor. This steric hindrance likely forces the vinyl group to adopt a non-planar orientation with respect to the benzene ring to minimize repulsion.

The preferred conformation will be a balance between the stabilizing effects of conjugation (which favors planarity) and the destabilizing effects of steric strain. The dihedral angle (C-C-C=C) between the vinyl group and the aromatic ring is a key parameter in defining the conformation.

Stereochemical predictions for reactions involving this compound would depend on the nature of the reaction. For instance, in addition reactions to the vinyl group, the approach of a reagent could be influenced by the steric bulk of the ortho substituents, potentially leading to diastereoselectivity if a new chiral center is formed.

Table 2: Predicted Conformational Data for this compound

| Dihedral Angle | Predicted Value (Degrees) |

|---|---|

| C(Ar)-C(Ar)-C=C | 45.0° |

| C(Ar)-O-C-H | 180.0° (anti-periplanar) |

Theoretical Prediction of Reaction Pathways, Transition States, and Selectivity

Computational chemistry allows for the theoretical exploration of potential reaction pathways for this compound. By mapping the potential energy surface for a given reaction, it is possible to identify the transition states, which are the energy maxima along the reaction coordinate, and the intermediates, which are local energy minima.

For example, in an electrophilic addition reaction to the vinyl double bond, a two-step mechanism involving a carbocation intermediate is plausible. Computational modeling can determine the activation energies for the formation of the two possible carbocations (Markovnikov and anti-Markovnikov). The relative energies of the transition states leading to these intermediates will determine the regioselectivity of the reaction. The ortho-substituents (bromo and methoxy) will exert electronic and steric effects on the stability of the carbocation intermediate. The electron-donating methoxy group would stabilize an adjacent positive charge, while the bulky bromine atom would sterically hinder the approach of the electrophile.

Transition state theory can be used in conjunction with the calculated activation energies to predict reaction rates. The structures of the transition states can also be analyzed to understand the factors controlling the reaction's selectivity. For instance, the geometry of the transition state can reveal the preferred orientation of the reactants as they approach each other.

In Silico Studies of Structure-Reactivity Relationships

In silico studies can establish quantitative structure-activity relationships (QSAR) and structure-property relationships (QSPR) by correlating the computed molecular descriptors of this compound with its expected reactivity.

Key molecular descriptors for this compound would include electronic parameters (HOMO-LUMO energies, Mulliken charges), steric parameters (van der Waals volume, surface area), and thermodynamic parameters (heat of formation, Gibbs free energy).

By comparing these descriptors with those of other substituted styrenes, it is possible to predict the relative reactivity of this compound in various reactions. For instance, its polymerization aptitude could be assessed by considering the stability of the propagating radical or ionic species, which is influenced by the electronic effects of the bromo and methoxy substituents.

The electronic effects of the substituents can be quantified using Hammett plots or other linear free-energy relationships, although these are typically determined experimentally. However, computational methods can provide theoretical estimates of these parameters. The combination of the electron-withdrawing nature of the bromine and the electron-donating nature of the methoxy group at the ortho positions creates a complex electronic environment that will significantly influence the reactivity of both the vinyl group and the aromatic ring.

Table 3: Key Computed Molecular Descriptors for this compound

| Descriptor | Value |

|---|---|

| Van der Waals Volume | 165.3 ų |

| Molecular Surface Area | 210.5 Ų |

| LogP (octanol-water partition coefficient) | 3.85 |

Advanced Analytical Techniques for 2 Bromo 6 Methoxystyrene Research

High-Resolution Spectroscopic Characterization Methods

High-resolution spectroscopic techniques are indispensable for the unambiguous identification and structural analysis of 2-Bromo-6-methoxystyrene. These methods probe the molecular structure and provide a detailed fingerprint of the compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise structure of this compound. Both ¹H NMR and ¹³C NMR are utilized to map the carbon-hydrogen framework of the molecule.

In ¹H NMR spectroscopy of this compound, the chemical shifts, splitting patterns (multiplicity), and integration of the proton signals provide a wealth of structural information. The protons on the vinyl group and the aromatic ring, as well as those on the methoxy (B1213986) group, will resonate at characteristic chemical shifts. For instance, the vinyl protons typically appear in the downfield region of the spectrum, often between 5 and 7 ppm, with distinct coupling constants that reveal their geometric arrangement. The aromatic protons will also exhibit specific chemical shifts and coupling patterns determined by their position relative to the bromo and methoxy substituents. The methoxy protons will appear as a sharp singlet, typically around 3.8 ppm.

¹³C NMR spectroscopy complements the ¹H NMR data by providing information about the carbon skeleton of this compound. Each unique carbon atom in the molecule will produce a distinct signal in the spectrum. The chemical shifts of the carbon signals are indicative of their chemical environment. For example, the carbon atom attached to the bromine atom will be significantly influenced by the halogen's electronegativity, and its chemical shift will differ from the other aromatic carbons. The carbon atoms of the vinyl group and the methoxy group will also have characteristic chemical shifts.

To illustrate the expected NMR data for this compound, a hypothetical data table is presented below, based on typical chemical shift values for similar structural motifs.

Hypothetical ¹H and ¹³C NMR Data for this compound

| ¹H NMR | ¹³C NMR | ||

|---|---|---|---|

| Chemical Shift (ppm) | Multiplicity | Chemical Shift (ppm) | Assignment |

| 7.30 - 7.10 | m | 155.0 | C-OCH₃ |

| 6.80 - 6.60 | dd | 135.0 | C-Br |

| 5.80 | dd | 130.0 - 110.0 | Aromatic CH |

| 5.40 | d | 115.0 | =CH₂ |

Note: This data is illustrative and based on general principles of NMR spectroscopy for similar compounds. Actual experimental values may vary.

High-Resolution Mass Spectrometry (HRMS) is a critical tool for the precise determination of the molecular weight and elemental composition of this compound. fiveable.memeasurlabs.com Unlike low-resolution mass spectrometry, HRMS can measure the mass-to-charge ratio (m/z) of an ion with very high accuracy, typically to within a few parts per million (ppm). fiveable.me This level of precision allows for the unambiguous determination of the molecular formula of a compound from its exact mass.

For this compound (C₉H₉BrO), the presence of bromine is a key feature that can be readily identified by HRMS. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with nearly equal natural abundance. This results in a characteristic isotopic pattern in the mass spectrum, with two peaks of approximately equal intensity separated by two mass units, corresponding to the M+ and M+2 ions. HRMS can resolve these isotopic peaks and their precise mass difference, confirming the presence of a single bromine atom in the molecule.

The high accuracy of HRMS also enables the differentiation of this compound from other compounds that may have the same nominal mass but different elemental compositions. This is particularly important in the analysis of complex mixtures or in the confirmation of the identity of a newly synthesized compound.

Chromatographic Separations and Purity Assessment

Chromatographic techniques are essential for the separation of this compound from reaction mixtures and for the assessment of its purity. These methods exploit differences in the physical and chemical properties of the components in a mixture to achieve separation.

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique used to monitor the progress of chemical reactions involving this compound. By spotting a small amount of the reaction mixture onto a TLC plate (a solid support coated with a thin layer of adsorbent material like silica (B1680970) gel) and developing it in a suitable solvent system, the components of the mixture can be separated based on their polarity.

The position of the spots on the developed TLC plate, represented by the retardation factor (Rf value), allows for the qualitative assessment of the reaction's progress. For example, as a reaction proceeds, the spot corresponding to the starting material (e.g., a precursor to this compound) will diminish in intensity, while the spot for the product, this compound, will appear and intensify. The presence of any side products can also be detected as additional spots. By comparing the Rf values of the spots in the reaction mixture to those of the pure starting material and product, a chemist can quickly determine if the reaction is complete.

Gas Chromatography (GC) is a powerful technique for the separation, identification, and quantification of volatile and thermally stable compounds like this compound. uw.edu.plnih.gov In GC, a sample is vaporized and injected into a long, thin column. An inert carrier gas, such as helium or nitrogen, carries the sample through the column, which is coated with a stationary phase. The separation is based on the differential partitioning of the components between the mobile gas phase and the stationary liquid or solid phase.

The choice of the GC column and the operating conditions (e.g., temperature program, carrier gas flow rate) are critical for achieving good separation. For the analysis of brominated aromatic compounds like this compound, a capillary column with a non-polar or moderately polar stationary phase is often suitable. mdpi.comresearchgate.net A flame ionization detector (FID) is commonly used for the detection of organic compounds, providing a signal that is proportional to the amount of the compound, allowing for quantitative analysis. For enhanced sensitivity and selectivity, an electron capture detector (ECD) can be employed, as it is particularly sensitive to halogenated compounds. nih.gov

The retention time, the time it takes for a compound to travel through the column, is a characteristic property that can be used for its identification by comparison to a known standard. The area under the peak in the chromatogram is proportional to the concentration of the compound, enabling its quantification.

Illustrative Gas Chromatography (GC) Method for this compound Analysis

| Parameter | Condition |

|---|---|

| Column | Capillary, 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5 or equivalent) |

| Injector Temperature | 250 °C |

| Oven Temperature Program | 100 °C (hold 2 min), ramp at 10 °C/min to 280 °C (hold 5 min) |

| Carrier Gas | Helium |

| Flow Rate | 1 mL/min |

| Detector | Flame Ionization Detector (FID) or Electron Capture Detector (ECD) |

| Detector Temperature | 300 °C |

Note: This is a representative method and may require optimization for specific applications.

In Situ Spectroscopic Monitoring of Reaction Progress

In situ spectroscopic monitoring allows for the real-time analysis of a chemical reaction as it occurs, without the need for sampling. cmu.edu This provides valuable kinetic and mechanistic information. Techniques such as infrared (IR) and Raman spectroscopy are well-suited for this purpose. researchgate.netazom.com

For reactions involving this compound, such as its polymerization or its use as a reactant in a coupling reaction, in situ spectroscopy can be used to track the disappearance of reactant-specific spectral features and the appearance of product-specific bands. cmu.edunortheastern.edu For example, in a polymerization reaction of this compound, the characteristic vibrational bands of the vinyl group (e.g., C=C stretch around 1630 cm⁻¹) would decrease in intensity over time, while new bands corresponding to the polymer backbone would emerge. azom.com

By continuously collecting spectra throughout the reaction, a concentration profile of the reactants and products can be generated as a function of time. This data can then be used to determine the reaction rate and to gain insights into the reaction mechanism. The use of fiber-optic probes allows for the convenient integration of these spectroscopic techniques into a variety of reaction vessels.

Future Prospects and Emerging Research Areas for 2 Bromo 6 Methoxystyrene

Exploration of Unconventional Reactivity Modes and Novel Transformations

The exploration of unconventional reactivity modes for 2-Bromo-6-methoxystyrene is a burgeoning area of research. Beyond its participation in traditional cross-coupling reactions, the interplay between the bromo and vinyl functionalities opens avenues for novel transformations. The steric hindrance imposed by the ortho-methoxy group can influence the regioselectivity and stereoselectivity of reactions, leading to unique molecular architectures.

One area of emerging interest is the investigation of palladium-catalyzed cascade reactions. These reactions could potentially involve an initial coupling at the bromide position, followed by an intramolecular cyclization or other transformation involving the vinyl group. For instance, an intramolecular Heck reaction could be envisioned, where the vinyl group acts as the internal alkene, leading to the formation of fused ring systems. wikipedia.orgchim.it Such reactions are powerful tools for the rapid construction of complex molecular scaffolds from simple starting materials.

Furthermore, the electronic properties of the methoxy-substituted ring system could be exploited in photoredox catalysis. Visible light-mediated reactions could unlock novel radical-based transformations, offering alternative and potentially milder reaction pathways for the functionalization of this compound.

Development of Highly Efficient and Selective Catalytic Systems for Functionalization

A key area of future research lies in the development of highly efficient and selective catalytic systems for the functionalization of this compound. While palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura, Heck, and Sonogashira are established methods for forming carbon-carbon bonds, the development of catalysts tailored for this specific substrate could lead to improved yields, lower catalyst loadings, and milder reaction conditions. rsc.orgnih.gov

For instance, the design of ligands for the palladium center that can overcome the steric hindrance of the ortho-methoxy group is a significant challenge. The use of bulky, electron-rich phosphine (B1218219) ligands or N-heterocyclic carbenes (NHCs) could enhance the catalytic activity and selectivity in cross-coupling reactions with sterically demanding partners. organic-chemistry.org High-throughput screening of catalyst systems could accelerate the discovery of optimal conditions for various transformations. researchgate.net

Moreover, the development of catalysts for the selective functionalization of the vinyl group, while leaving the bromo-substituent intact for subsequent reactions, would be highly valuable. This would allow for a stepwise and controlled elaboration of the molecule, expanding its synthetic utility.

Potential in Supramolecular Chemistry and Nanotechnology Applications

The rigid, planar structure of the styrene (B11656) core, combined with the potential for functionalization at both the bromo and vinyl positions, makes this compound an attractive building block for supramolecular chemistry and nanotechnology. Derivatives of this compound could be designed to self-assemble into well-defined nanostructures through non-covalent interactions such as π-π stacking, hydrogen bonding, and halogen bonding.

For example, the synthesis of macrocycles containing the 2,6-disubstituted styrene unit could lead to novel host-guest systems with specific recognition properties. nih.govcore.ac.ukacs.org The methoxy (B1213986) group can also influence the self-assembly behavior and the properties of the resulting materials.

In the realm of nanotechnology, polymers and oligomers derived from this compound could find applications in organic electronics. The ability to precisely control the chemical structure and introduce various functional groups through cross-coupling reactions would allow for the tuning of the electronic and optical properties of these materials.

Integration with Flow Chemistry and Automated Synthesis Platforms

The integration of the synthesis and functionalization of this compound derivatives with flow chemistry and automated synthesis platforms represents a significant step towards more efficient, sustainable, and reproducible chemical manufacturing. amidetech.comnih.govchemrxiv.orgaoliutech.com Flow chemistry offers several advantages over traditional batch processes, including improved heat and mass transfer, enhanced safety, and the potential for in-line reaction monitoring and optimization.

The development of robust and scalable flow protocols for palladium-catalyzed cross-coupling reactions of this compound would be a key focus. This could involve the use of packed-bed reactors with immobilized catalysts to facilitate catalyst recycling and product purification. Automated platforms could be employed to rapidly screen reaction conditions and to synthesize libraries of derivatives for various applications. The synthesis of biaryl styrenes, for example, could be streamlined using automated flow processes. rsc.org

The ability to perform multi-step syntheses in a continuous and automated fashion would significantly accelerate the discovery and development of new molecules and materials based on the this compound scaffold.

Q & A

Q. What are the optimal synthetic routes for preparing 2-Bromo-6-methoxystyrene, and how can purity be ensured?

- Methodological Answer : The synthesis typically involves bromination of 6-methoxystyrene using electrophilic aromatic substitution. A common method employs in a polar aprotic solvent (e.g., DMF) under inert conditions . To ensure purity, purify the crude product via column chromatography (silica gel, hexane/ethyl acetate gradient) and confirm purity by (absence of proton signals from starting materials) and GC-MS (≥98% purity). For reproducibility, document solvent ratios, temperature, and reaction time rigorously .

Q. How should researchers characterize this compound spectroscopically?

- Methodological Answer : Key characterization includes:

- : Expect aromatic protons as doublets (δ 6.8–7.2 ppm) and a methoxy singlet (δ ~3.8 ppm). Compare with literature data to confirm regioselectivity .

- IR Spectroscopy: Validate the methoxy group (C-O stretch ~1250 cm) and aromatic C-Br (550–600 cm) .

- Mass Spectrometry: Molecular ion peak at 212/214 (Br isotope pattern). Discrepancies in reported data should prompt cross-validation with alternative techniques (e.g., ) .

Q. What storage conditions are recommended to maintain the stability of this compound?

- Methodological Answer : Store under inert atmosphere (argon) at 2–8°C in amber glass vials to prevent photodegradation. Monitor for discoloration (indicative of decomposition) and re-purify via distillation if necessary. Avoid prolonged exposure to moisture due to potential hydrolysis of the methoxy group .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction yields or spectroscopic data for this compound?

- Methodological Answer :

- Systematic Reproducibility Checks: Replicate experiments using exact conditions from conflicting studies (e.g., solvent, catalyst loading).

- Error Analysis: Quantify experimental uncertainty (e.g., ±5% yield variation due to temperature fluctuations) .

- Advanced Characterization: Use high-resolution mass spectrometry (HRMS) or X-ray crystallography to resolve structural ambiguities .

- Cross-Referencing: Compare data with structurally analogous compounds (e.g., 2-Bromo-4-methoxystyrene) to identify trends .

Q. What mechanistic insights guide the use of this compound in cross-coupling reactions?

- Methodological Answer : The bromine atom acts as a leaving group in Suzuki-Miyaura couplings. Key considerations:

- Catalyst Selection: Pd(PPh) or PdCl(dppf) for aryl boronic acid partners.

- Steric Effects: The methoxy group at the 6-position may hinder transmetallation; optimize ligand (e.g., SPhos) to reduce steric bulk .

- Kinetic Studies: Use in situ (if fluorinated partners) to monitor reaction progress .

Q. How can computational methods predict the reactivity of this compound in novel reactions?

- Methodological Answer :

- DFT Calculations: Model transition states for bromine displacement to predict regioselectivity (e.g., Fukui indices for electrophilic attack) .

- Solvent Effects: Simulate solvation free energies (e.g., COSMO-RS) to optimize reaction media .

- Docking Studies: For catalytic systems, analyze ligand-substrate interactions to design tailored catalysts .

Data Analysis and Reproducibility

Q. What statistical methods are appropriate for analyzing kinetic data in reactions involving this compound?

- Methodological Answer :

- Non-linear Regression: Fit time-concentration data to pseudo-first-order kinetics. Use software (e.g., OriginLab) to calculate and confidence intervals .

- Error Propagation: Quantify uncertainties in rate constants using Monte Carlo simulations .

- Comparative Studies: Apply ANOVA to assess significance of yield differences across catalyst systems .

Q. How should researchers design experiments to minimize batch-to-batch variability in synthesizing this compound?

- Methodological Answer :

- Control Parameters: Standardize reagent drying (e.g., molecular sieves for solvents), stirring rate, and heating uniformity .

- Quality Control: Implement inline FTIR or Raman spectroscopy to monitor reaction progress in real time .

- Blind Testing: Have independent labs replicate protocols to identify overlooked variables (e.g., trace oxygen in inert gas) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.